Cas no 2003432-81-1 (Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy-)

Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy-, is a synthetic organic compound featuring a piperidine moiety and a methoxy-substituted propanamide backbone. Its structure combines a secondary amine group with an amide functionality, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The presence of the 4-amino-1-piperidinyl group enhances its potential as a building block for bioactive molecules, particularly in the development of receptor-targeted compounds. The methoxy group contributes to its solubility and reactivity profile, facilitating further derivatization. This compound is valued for its stability and compatibility with a range of reaction conditions, making it suitable for research and industrial applications requiring precise molecular modifications.
Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- structure
2003432-81-1 structure
Product name:Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy-
CAS No:2003432-81-1
MF:C11H23N3O2
MW:229.319222688675
CID:5276622

Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy-
    • Inchi: 1S/C11H23N3O2/c1-16-9-4-11(15)13-5-8-14-6-2-10(12)3-7-14/h10H,2-9,12H2,1H3,(H,13,15)
    • InChI Key: GIRWYXIDMYFCQT-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCC(N)CC1)(=O)CCOC

Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-694870-5.0g
N-[2-(4-aminopiperidin-1-yl)ethyl]-3-methoxypropanamide
2003432-81-1
5.0g
$2940.0 2023-03-10
Enamine
EN300-694870-0.05g
N-[2-(4-aminopiperidin-1-yl)ethyl]-3-methoxypropanamide
2003432-81-1
0.05g
$851.0 2023-03-10
Enamine
EN300-694870-10.0g
N-[2-(4-aminopiperidin-1-yl)ethyl]-3-methoxypropanamide
2003432-81-1
10.0g
$4360.0 2023-03-10
Enamine
EN300-694870-2.5g
N-[2-(4-aminopiperidin-1-yl)ethyl]-3-methoxypropanamide
2003432-81-1
2.5g
$1988.0 2023-03-10
Enamine
EN300-694870-0.1g
N-[2-(4-aminopiperidin-1-yl)ethyl]-3-methoxypropanamide
2003432-81-1
0.1g
$892.0 2023-03-10
Enamine
EN300-694870-0.5g
N-[2-(4-aminopiperidin-1-yl)ethyl]-3-methoxypropanamide
2003432-81-1
0.5g
$974.0 2023-03-10
Enamine
EN300-694870-0.25g
N-[2-(4-aminopiperidin-1-yl)ethyl]-3-methoxypropanamide
2003432-81-1
0.25g
$933.0 2023-03-10
Enamine
EN300-694870-1.0g
N-[2-(4-aminopiperidin-1-yl)ethyl]-3-methoxypropanamide
2003432-81-1
1g
$0.0 2023-06-07

Additional information on Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy-

Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- (CAS No. 2003432-81-1): A Comprehensive Overview

Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- (CAS No. 2003432-81-1) is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemistry. The presence of functional groups such as the amine and methoxy moieties, along with the piperidinyl ring, makes it a versatile molecule for various biochemical interactions.

The structure of Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- is meticulously designed to facilitate specific interactions within biological systems. The amine group at the N terminus and the piperidinyl moiety contribute to its ability to engage with a wide range of biological targets. This compound's unique chemical profile has positioned it as a subject of intense study in the field of medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that can modulate biological pathways effectively. Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy-, with its complex structure, has emerged as a promising candidate for such endeavors. Its ability to interact with various enzymes and receptors makes it a valuable tool for investigating mechanisms underlying diseases and for designing new drugs.

One of the most compelling aspects of this compound is its potential in the development of neurological therapies. The piperidinyl group is particularly noteworthy, as it is commonly found in many pharmacologically active compounds that target central nervous system (CNS) receptors. Studies have shown that modifications around this moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, making them more effective in treating neurological disorders.

Moreover, the methoxy group in Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- contributes to its lipophilicity, which is a critical factor in drug absorption and distribution within the body. This characteristic makes it an attractive candidate for oral administration and systemic delivery. Researchers are exploring its potential as an intermediate in synthesizing more complex molecules that could offer improved therapeutic outcomes.

The synthesis of Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amine and methoxy groups at specific positions demands expertise in organic synthesis techniques. Advances in synthetic methodologies have enabled chemists to produce this compound with high purity and yield, facilitating further research and development.

Recent studies have highlighted the compound's role in modulating enzyme activity. Specifically, its interaction with enzymes involved in metabolic pathways has been investigated extensively. By binding to these enzymes, Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- can influence metabolic processes, potentially leading to novel therapeutic strategies for metabolic disorders.

Another area of interest is the compound's potential as an antimicrobial agent. The structural features of this molecule allow it to disrupt microbial cell membranes or interfere with essential cellular processes. Preliminary studies have shown promising results in combating resistant bacterial strains, making it a candidate for further development into antimicrobial drugs.

The pharmaceutical industry is increasingly leveraging computational methods to predict the biological activity of compounds like Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy-. These tools help researchers identify potential drug candidates more efficiently by simulating their interactions with biological targets. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, expediting the drug discovery process.

In conclusion, Propanamide, N-[2-(4-amino-1-piperidinyl)ethyl]-3-methoxy- (CAS No. 2003432-81-1) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and potential applications make it a valuable asset in developing novel therapeutic agents. As research continues to uncover new insights into its biological activities, this compound is poised to play a crucial role in addressing various medical challenges.

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